molecular formula C14H17BFNO4 B2446657 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester CAS No. 2018286-71-8

7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester

Cat. No.: B2446657
CAS No.: 2018286-71-8
M. Wt: 293.1
InChI Key: MIJNRXJMZCWQSY-UHFFFAOYSA-N
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Description

7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a fluorinated benzooxazine ring, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride are often used as catalysts in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are commonly used bases.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water can be used as solvents depending on the reaction conditions.

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the boronic acid pinacol ester group in 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester makes it unique. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-5-10-11(6-9(8)16)19-7-12(18)17-10/h5-6H,7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJNRXJMZCWQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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